molecular formula C11H11N3O3S B3055689 {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 66297-67-4

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B3055689
CAS No.: 66297-67-4
M. Wt: 265.29 g/mol
InChI Key: BUMBJVUIZHVAHL-UHFFFAOYSA-N
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Description

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is an organic compound that features a triazole ring substituted with a methoxyphenyl group and a thioacetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a suitable halogenated triazole intermediate.

    Attachment of the Thioacetic Acid Moiety: The final step involves the reaction of the triazole intermediate with thioacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methoxy group, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenol

Uniqueness

{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is unique due to its combination of a triazole ring, methoxyphenyl group, and thioacetic acid moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-17-9-4-2-8(3-5-9)14-7-12-13-11(14)18-6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMBJVUIZHVAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496262
Record name {[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66297-67-4
Record name {[4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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